1-(3-Chloro-6-methylpyridazin-4-yl)ethanone
Description
1-(3-Chloro-6-methylpyridazin-4-yl)ethanone is a heterocyclic organic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 3, a methyl group at position 6, and an ethanone (acetyl) group at position 3. Its molecular formula is C₇H₇ClN₂O, with a molecular weight of 170.6 g/mol. Pyridazine derivatives are of significant interest in medicinal chemistry due to their electron-deficient aromatic system, which influences reactivity and interactions in biological systems.
Properties
IUPAC Name |
1-(3-chloro-6-methylpyridazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-3-6(5(2)11)7(8)10-9-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXOEVFKPKKZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-6-methylpyridazin-4-yl)ethanone typically involves the chlorination of 6-methylpyridazine followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride or acetyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-6-methylpyridazin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridazines
- Pyridazine carboxylic acids
- Pyridazine alcohols
Scientific Research Applications
1-(3-Chloro-6-methylpyridazin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-methylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Pyridazine vs. Pyridine and Pyrimidine
- 1-(3-Chloro-6-methylpyridazin-4-yl)ethanone (Target Compound): The pyridazine core (two adjacent nitrogens) imparts strong electron-withdrawing effects, enhancing susceptibility to nucleophilic substitution at the chloro position. This contrasts with pyridine (one nitrogen) or pyrimidine (two nitrogens at positions 1 and 3), where electronic effects differ significantly. For example, pyrimidine derivatives like 1-(6-methylpyrimidin-4-yl)ethanone (C₇H₈N₂O, MW 136.15 g/mol) exhibit distinct reactivity due to nitrogen positioning .
Substituent Positioning
- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone (C₁₄H₁₂ClNO, MW 245.7 g/mol): This pyridine-based analog has a chlorophenyl substituent at position 6 and a methyl group at position 2.
Functional Group Comparisons
Chloro Substituents
- 1-(2-Chlorophenyl)ethanone (C₈H₇ClO, MW 154.59 g/mol): A simple aromatic ketone with a chloro group on a benzene ring. The lack of a heterocyclic core results in higher electron density, favoring electrophilic aromatic substitution over nucleophilic pathways common in pyridazine derivatives .
Ethanone Group
The ethanone moiety in all compared compounds serves as an electron-withdrawing group, stabilizing negative charge in intermediates. However, its position on a pyridazine ring (as in the target compound) may enhance hydrogen-bonding interactions compared to benzene or pyridine systems, influencing crystallinity and solubility .
Physicochemical Properties
| Compound Name | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| This compound | Pyridazine | C₇H₇ClN₂O | 170.6 | 3-Cl, 6-Me, 4-COMe | Pharmaceutical intermediate |
| 1-(6-Methylpyrimidin-4-yl)ethanone | Pyrimidine | C₇H₈N₂O | 136.15 | 6-Me, 4-COMe | Chemical synthesis |
| 1-(2-Chlorophenyl)ethanone | Benzene | C₈H₇ClO | 154.59 | 2-Cl, COMe | Organic synthesis |
| 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone | Pyridine | C₁₄H₁₂ClNO | 245.7 | 6-(4-ClPh), 2-Me, 3-COMe | Pharmaceutical intermediate |
Key Observations :
- Chlorine positioning (e.g., 3-Cl on pyridazine vs. 2-Cl on benzene) alters electronic effects and steric hindrance, impacting reaction pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
